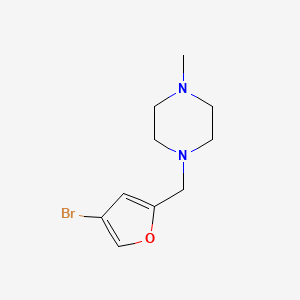
EINECS 301-565-9
Descripción general
Descripción
EINECS 301-565-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Métodos De Preparación
The preparation of EINECS 301-565-9 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and application of the compound.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired yield and quality of the compound.
Industrial Production: Large-scale production involves the use of specialized equipment and processes to maintain consistency and efficiency. This includes the use of reactors, distillation columns, and purification systems.
Análisis De Reacciones Químicas
EINECS 301-565-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
EINECS 301-565-9 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to understand its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of EINECS 301-565-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific receptors or enzymes, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
EINECS 301-565-9 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as EINECS 301-566-0 and EINECS 301-567-1.
Uniqueness: this compound may exhibit unique properties such as higher reactivity, specific binding affinity, or distinct pharmacological effects compared to its analogs.
Propiedades
Número CAS |
94022-67-0 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
ethyl 2-(4-tert-butylphenoxy)propanoate |
InChI |
InChI=1S/C15H22O3/c1-6-17-14(16)11(2)18-13-9-7-12(8-10-13)15(3,4)5/h7-11H,6H2,1-5H3 |
Clave InChI |
VGBZYLBDLXGDJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromo-8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B8697276.png)





![Piperidine, 1-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B8697339.png)

![2-{[(1,3,4-Thiadiazol-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8697350.png)
